

Hirshfeld surface analysis of Undecane-1,11-diol derivatives

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Compound Focus: Undecane-1,11-diol

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Understanding Hirshfeld Surface Analysis

Hirshfeld surfaces provide a visual and quantitative method for exploring crystal packing by partitioning the crystal electron density into molecular fragments [1]. This technique offers an unbiased view of all intermolecular interactions.

- **The Hirshfeld Surface Definition:** A Hirshfeld surface is a space-filling model that encloses the region of space where the promolecule electron density (a simple sum of spherical atomic electron densities) exceeds the electron density from all other molecules in the crystal [1] [2]. The surface is uniquely defined for a given crystal structure and encompasses all of a molecule's atoms.
- **Surface Properties and Fingerprint Plots:** The surface is typically decorated with properties for analysis. The **normalized contact distance (d_{norm})** is the most commonly used property. It is a function of internal (d_i) and external (d_e) distances from the surface to the nearest atoms, and the respective van der Waals radii [3] [2].
 - **Red regions** on a d_{norm} surface indicate contacts shorter than the sum of van der Waals radii (strong interactions).
 - **White regions** represent contacts around the van der Waals separation.
 - **Blue regions** indicate contacts longer than the van der Waals separation. The **2D fingerprint plot** is a scatter plot of d_i vs. d_e for all points on the surface. It provides a quantitative summary of the interaction types and their relative contributions [2].

Case Study: 1-Ferrocenylundecane-1,11-diol

The crystal structure of 1-Ferrocenylundecane-1,11-diol is an excellent example of applying Hirshfeld surface analysis to an **Undecane-1,11-diol** derivative [4] [5].

Key Crystal Structure Features:

- The molecule consists of a ferrocenyl group linked to an 11-carbon diol chain [4].
- The alkane chain is nearly perpendicular to the substituted ferrocene ring [5].
- The crystal packing is stabilized by a combination of **O—H···O hydrogen bonds**, weaker **C—H···O hydrogen bonds**, and **C—H··· π (ring) contacts**, which stack the molecules along the c-axis direction [4].

Hirshfeld Surface Analysis Results: The quantitative breakdown of intermolecular interactions from the fingerprint plot is as follows [4] [5]:

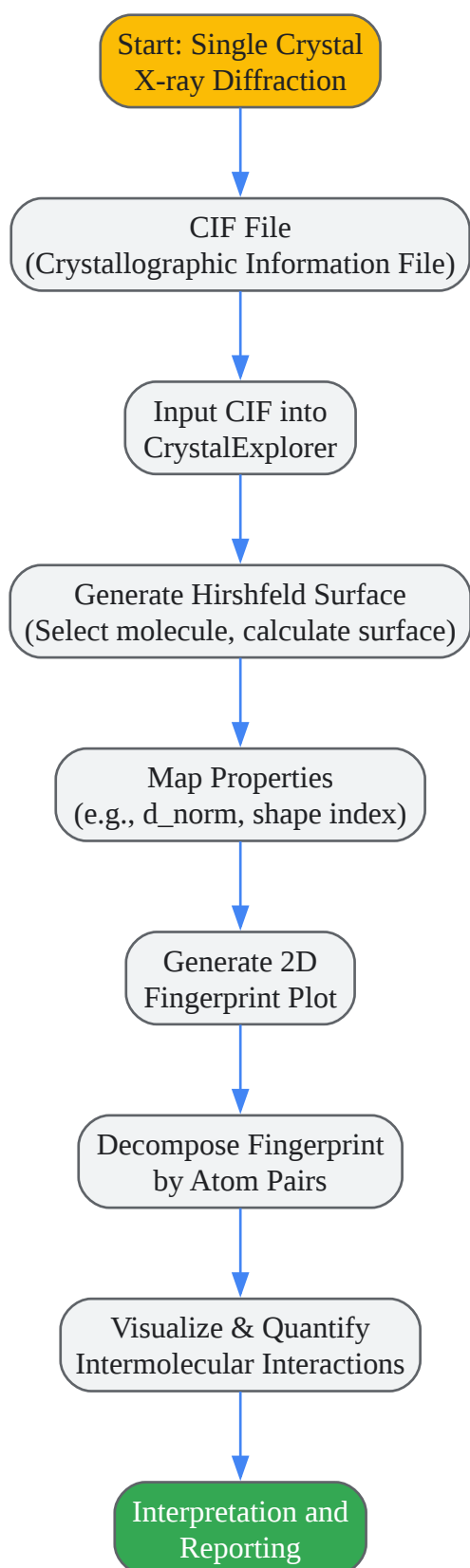
Interaction Type	Percentage Contribution to Hirshfeld Surface
H···H	83.2%
H···C / C···H	9.4%
H···O / O···H	7.3%

Interpretation of the Data:

- **Dominance of H···H Interactions:** The high percentage (83.2%) of H···H contacts indicates that **van der Waals interactions** are the primary driving force behind the crystal packing. This is expected for a molecule with a long, aliphatic undecane chain, as these chains pack closely together [4].
- **Role of Hydrogen Bonding:** Although O—H···O hydrogen bonds are visually striking in the crystal structure, they contribute only 7.3% of the total surface contacts. This highlights that while specific directional interactions like hydrogen bonds are important for defining the supramolecular architecture, the overall stability of the crystal is dominated by non-directional dispersion forces [4].

Experimental Protocol for Analysis

The workflow for performing a Hirshfeld surface analysis involves obtaining a crystal structure and processing it with specialized software.



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Required Tools and Software:

- **CrystalExplorer:** This is the primary software used for Hirshfeld surface analysis. It is a cross-platform program that can be downloaded and used free of charge for academic research [2]. It allows for the generation of Hirshfeld surfaces, fingerprint plots, and decomposition of interactions.

Step-by-Step Methodology:

- **Obtain a CIF File:** The process begins with a high-quality crystal structure determination via single-crystal X-ray diffraction. The final output is a Crystallographic Information File (CIF) [2].
- **Input into CrystalExplorer:** The CIF is loaded into the CrystalExplorer software [6] [2].
- **Generate Hirshfeld Surface:** A molecule in the asymmetric unit is selected, and the Hirshfeld surface is calculated. The default surface is the d_{norm} surface [2].
- **Generate Fingerprint Plots:** The software interactively generates the 2D fingerprint plot for the selected surface [2].
- **Decompose Interactions:** The fingerprint plot can be decomposed to highlight contributions from specific atom pairs (e.g., $\text{O}\cdots\text{H}$, $\text{H}\cdots\text{H}$, $\text{C}\cdots\text{C}$), providing the quantitative percentages shown in the table above [2].
- **Analysis of Interaction Energies:** CrystalExplorer can also compute pairwise intermolecular interaction energies using a model energy approach, providing further insight into the energetics of crystal packing [2].

Insights for Researchers

For scientists in drug development and materials science, Hirshfeld surface analysis offers critical insights:

- **Polymorph Prediction and Control:** By comprehensively understanding all intermolecular interactions, you can better rationalize the stability and occurrence of different polymorphic forms.
- **Crystal Engineering:** The analysis allows you to identify the key, reliable interactions (like strong hydrogen bonds) that can be used as "synthons" to design new solids with desired properties [1].
- **Quantitative Comparison:** It provides a robust, quantitative method to compare crystal structures of related compounds, moving beyond a simple visual inspection of packing diagrams [1].

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